1,5-Dichloro-3-methoxy-2-nitrobenzene

Catalog No.
S2880981
CAS No.
74672-01-8
M.F
C7H5Cl2NO3
M. Wt
222.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dichloro-3-methoxy-2-nitrobenzene

CAS Number

74672-01-8

Product Name

1,5-Dichloro-3-methoxy-2-nitrobenzene

IUPAC Name

1,5-dichloro-3-methoxy-2-nitrobenzene

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02

InChI

InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3

InChI Key

YVBJIJGYOHMSQV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]

solubility

not available

1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8), also referenced in literature as 3,5-dichloro-2-nitroanisole, is a highly functionalized, sterically hindered aromatic building block. Characterized by a nitro group flanked by both a chlorine atom and a methoxy group, this compound exhibits specific conformational and electronic properties due to the out-of-plane twisting of the nitro moiety. It serves as a critical precursor for the synthesis of 2,4-dichloro-6-methoxyaniline (2-amino-3,5-dichloroanisole), which is utilized in the development of sterically hindered polychlorinated biphenyl (PCB) metabolites and conformationally restricted ligands. Procurement of this specific isomer at high purity (>95%) is essential for bypassing the notorious separation challenges associated with mixed-isomer nitration syntheses[1].

Attempting to substitute the procurement of pure 1,5-dichloro-3-methoxy-2-nitrobenzene with in-house synthesis via the nitration of 3,5-dichloroanisole introduces severe process bottlenecks. The direct nitration of 3,5-dichloroanisole inherently yields an inseparable mixture of the 2-nitro and 4-nitro isomers. Because these nitro isomers cannot be effectively separated by standard distillation or crystallization, literature protocols require reducing the entire crude mixture to anilines and performing labor-intensive column chromatography just to isolate the target scaffold. Procuring the pure 1,5-dichloro-3-methoxy-2-nitrobenzene entirely eliminates this multi-step purification requirement, ensuring immediate, reproducible access to the sterically hindered core [1].

Elimination of Isomeric Purification Bottlenecks

Literature reports confirm that the nitration of 3,5-dichloroanisole yields a mixture of 3,5-dichloro-2-nitroanisole (the target) and 3,5-dichloro-4-nitroanisole. The separation of these isomers is documented as highly difficult, requiring an intermediate reduction step with Na2S2O4 followed by column chromatography of the resulting anilines to achieve isolation. By procuring commercially available >95% pure 1,5-dichloro-3-methoxy-2-nitrobenzene, the need for this multi-step separation is bypassed, directly providing the pure precursor for subsequent reductions or couplings [1].

Evidence DimensionPurification steps required to obtain the pure 2-nitro isomer core
Target Compound Data0 additional separation steps (ready for direct reduction)
Comparator Or BaselineIn-house nitration of 3,5-dichloroanisole
Quantified DifferenceEliminates at least 2 synthetic/purification steps and associated yield losses
ConditionsStandard laboratory synthesis vs. direct procurement of >95% pure material

Procuring the pure isomer saves significant time and reagent costs by bypassing an inseparable nitro-isomer mixture.

Steric Disruption and Conformational Restriction

In 1,5-dichloro-3-methoxy-2-nitrobenzene, the nitro group at position 2 is sterically flanked by a chlorine atom at position 1 and a methoxy group at position 3. This ortho,ortho'-disubstitution forces the nitro group out of the plane of the benzene ring, significantly disrupting its resonance overlap compared to the less hindered 4-nitro isomer. This structural feature not only alters the electronic activation of the ring for nucleophilic aromatic substitution but also ensures that upon reduction, the resulting amine is highly sterically hindered, which is a prerequisite for synthesizing conformationally restricted biphenyls[1].

Evidence DimensionSteric environment of the nitro group
Target Compound Dataortho,ortho'-disubstituted (flanked by Cl and OMe)
Comparator Or Baseline3,5-dichloro-4-nitroanisole (ortho-disubstituted by Cl only)
Quantified DifferenceMaximum out-of-plane twist of the nitro group in the 2-nitro isomer
ConditionsStructural conformation in standard synthesis conditions

The specific steric hindrance of this isomer is mandatory for downstream applications requiring conformationally locked aromatic systems.

Direct Precursor Efficiency for 2,4-Dichloro-6-methoxyaniline

The reduction of pure 1,5-dichloro-3-methoxy-2-nitrobenzene provides direct, high-yield access to 2,4-dichloro-6-methoxyaniline (2-amino-3,5-dichloroanisole). When starting from a mixed dichloro-nitroanisole baseline, the yield of the target aniline is severely compromised by the presence of the 4-amino byproduct, which complicates crystallization and lowers the overall isolated yield of the desired sterically hindered building block [1].

Evidence DimensionIsolated yield and purity of 2,4-dichloro-6-methoxyaniline
Target Compound DataDirect conversion from pure precursor
Comparator Or BaselineReduction of mixed 2-nitro/4-nitro anisoles
Quantified DifferenceAvoids the substantial yield loss typically associated with separating mixed aniline isomers
ConditionsStandard reduction conditions (e.g., Na2S2O4)

Ensures a scalable, high-yield pathway to a critical sterically hindered aniline without the need for complex chromatography.

Orthogonal Reactivity via Asymmetric Substitution

The substitution pattern of 1,5-dichloro-3-methoxy-2-nitrobenzene breaks the symmetry found in simple dichloro-nitrobenzenes. The chlorine at position 5 is para to the nitro group, making it highly activated for nucleophilic aromatic substitution (SNAr), while the chlorine at position 1 is ortho to the nitro group and sterically shielded by the adjacent methoxy group. This asymmetry provides a distinct advantage over symmetrical comparators like 1,3-dichloro-2-nitrobenzene, allowing for highly regioselective functionalization at the para position [1].

Evidence DimensionRegioselectivity of halogen displacement
Target Compound DataAsymmetric activation (para-Cl is activated and accessible; ortho-Cl is sterically shielded)
Comparator Or Baseline1,3-dichloro-2-nitrobenzene (symmetrical, both chlorines are equally activated and shielded)
Quantified DifferenceEnables orthogonal, site-specific functionalization impossible in symmetrical analogs
ConditionsNucleophilic aromatic substitution (SNAr) conditions

Allows chemists to selectively modify one specific position on the ring, streamlining the synthesis of complex, multi-substituted aromatics.

Synthesis of Sterically Hindered Polychlorinated Biphenyls (PCBs)

Directly follows from the compound's use as a pure precursor to 2,4-dichloro-6-methoxyaniline, which is a key building block for synthesizing conformationally restricted PCB metabolites (e.g., PCB 136 metabolites) used in environmental and toxicological standards[1].

Development of Conformationally Restricted Ligands

The unique ortho,ortho'-disubstitution pattern makes this compound a highly suitable starting material for designing sterically demanding ligands for transition metal catalysis, where the out-of-plane twist dictates the chiral or spatial environment [1].

Regioselective Aromatic Functionalization

Appropriate for multi-step syntheses requiring orthogonal reactivity, as the asymmetric placement of the methoxy group allows for selective nucleophilic aromatic substitution or cross-coupling at the less hindered, para-activated chlorine atom [1].

XLogP3

3

Dates

Last modified: 08-17-2023

Explore Compound Types